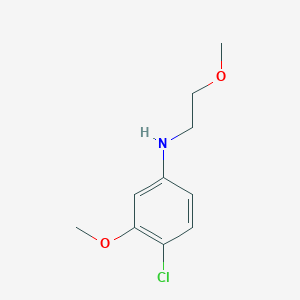
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of aniline, featuring a chloro and methoxy substituent on the aromatic ring, along with a methoxyethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction. The starting material, 4-chloro-3-methoxyaniline, undergoes a reaction with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chloro group or reduction of the nitro group if present.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated or denitrated derivatives. Substitution reactions can result in a variety of substituted anilines.
科学研究应用
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The methoxyethyl group attached to the nitrogen atom can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-3-methoxyaniline: Lacks the methoxyethyl group, making it less soluble and potentially less bioavailable.
4-Chloro-2-methoxyaniline: Differently substituted, which can affect its reactivity and applications.
3-Chloro-4-methoxyaniline: Similar structure but with different positioning of substituents, leading to variations in chemical behavior.
Uniqueness
4-Chloro-3-methoxy-N-(2-methoxyethyl)aniline is unique due to the presence of both chloro and methoxy groups on the aromatic ring, along with the methoxyethyl group on the nitrogen atom. This combination of substituents provides distinct chemical properties, such as enhanced solubility and specific reactivity patterns, making it valuable for various applications in research and industry.
属性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC 名称 |
4-chloro-3-methoxy-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C10H14ClNO2/c1-13-6-5-12-8-3-4-9(11)10(7-8)14-2/h3-4,7,12H,5-6H2,1-2H3 |
InChI 键 |
LMHZUWJELKYZPJ-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=CC(=C(C=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


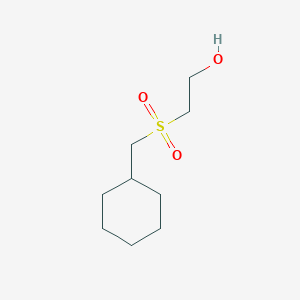
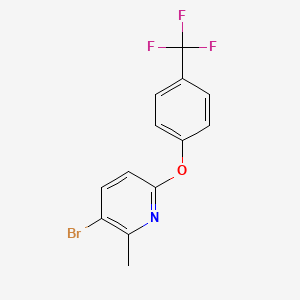
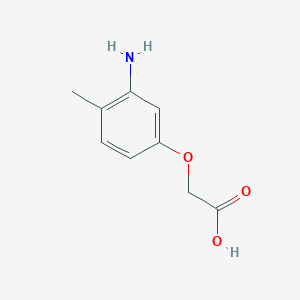
![5-fluoro-N-[1-(4-methoxyphenyl)ethyl]-2-(5,5,5-trifluoro-2-methyl-4-oxopentan-2-yl)benzamide](/img/structure/B14773227.png)
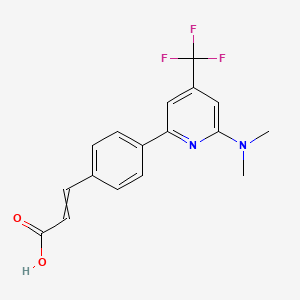
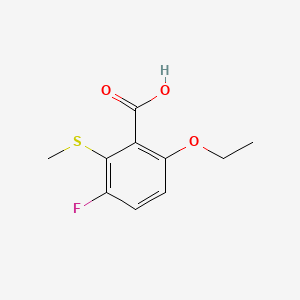
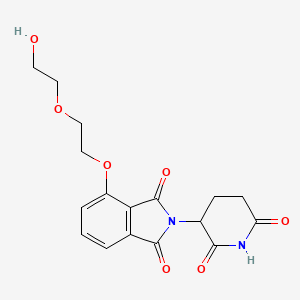
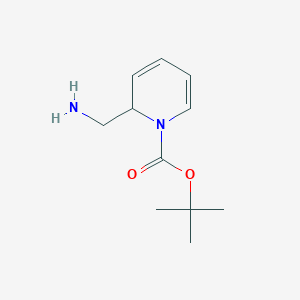
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)

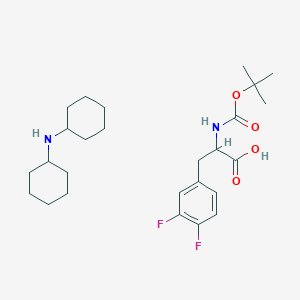
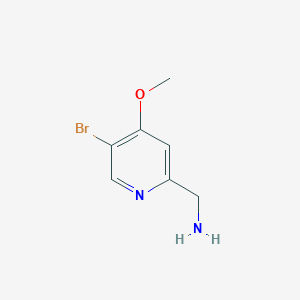

![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
